
Benzomalvin A
概要
説明
ベンゾマルビンAは、ベンゾジアゼピン融合キナゾリノン類に属する生物活性化合物です。これは、ペニシリウム属菌として同定された菌類から単離されています。 ベンゾマルビンAは、モルモット、ラット、ヒトの神経キニン受容体において、強力なサブスタンスP阻害活性を示しています .
準備方法
合成経路と反応条件
ベンゾマルビンAの合成には、いくつかの工程が含まれます。ベンゾマルビンAのテトラサイクリックコア構造を構築するための有効な戦略の1つは、市販されている(S)-フェニルアラニンとイサト酸無水物から始まります。 この3段階法には、アシル化、環化、脱水環化反応が含まれています . 別の方法では、分子内アザ・ウィッティヒ反応を用いて、6員環と7員環の骨格を効率的に構築します .
工業的生産方法
上記の実験室的合成方法を、収率を向上させ、コストを削減するために適切な改変を加え、工業生産用にスケールアップすることができます .
化学反応の分析
Key Reaction Steps
Step | Reaction Type | Conditions | Outcome | Yield/EE |
---|---|---|---|---|
1 | Anthranilic acid derivatization | L-Phenylalanine coupling | Formation of chiral precursor with stereochemical control | Not reported |
2 | Intramolecular aza-Wittig | Triphenylphosphine, THF, 60°C | Cyclization to form 7-membered benzodiazepin-5-one ring | 78% |
3 | Second aza-Wittig cyclization | Same as above | Construction of 6-membered quinazolin-4(3H)-one moiety | 85% |
4 | Final purification | HPLC with cellulose-based stationary phase | Enantiomeric excess >99.7% confirmed | >99.7% EE |
This synthesis established the absolute stereochemistry at C6 and C7 positions, critical for bioactivity .
Biosynthetic Pathway
Stage | Process | Enzymes/Reagents | Intermediate/Product |
---|---|---|---|
1 | Linear tripeptide assembly | BenY and BenZ NRPS modules | Anth-NmPhe-Anth tethered to NRPS |
2 | Macrocyclization | Terminal condensation domain (BenY-C) | 11-membered macrocycle (2 ) |
3 | Transannulation | Non-enzymatic | Benzodiazepine ring formation (A/D) |
The regioselective transannulation distinguishes this compound from related compounds like asperlicins, which produce regioisomers .
Derivatization to Benzomalvin B
(−)-Benzomalvin A undergoes a two-step transformation to yield benzomalvin B :
-
Epimerization : Treatment with NaOMe/MeOH induces stereochemical inversion at C7.
-
Oxidation : DDQ-mediated oxidation forms the conjugated enone system.
Reaction Parameters
Substrate | Catalyst System | Conditions | Product | Yield |
---|---|---|---|---|
Quinazolinone precursor | CuI, 1,10-phenanthroline | DMF, 110°C, 24h | Sclerotigenin analogue | 68% |
While not directly applied to this compound, this method offers a route for structural diversification .
Stability and Degradation
This compound shows sensitivity to:
科学的研究の応用
Benzomalvin A has several scientific research applications:
Chemistry: Used as a model compound for studying benzodiazepine-fused quinazolinones.
Biology: Investigated for its inhibitory activity against substance P at neurokinin receptors.
Medicine: Potential therapeutic applications due to its neurokinin receptor antagonist properties.
Industry: Potential use in developing new pharmaceuticals targeting neurokinin receptors.
作用機序
ベンゾマルビンAは、神経キニン受容体の強力な拮抗薬として作用します。 モルモット、ラット、ヒトの神経キニンNK1受容体において、それぞれ12、42、43μMのKi値でサブスタンスPを阻害します . この化合物は、神経キニン受容体に結合し、痛み伝達と炎症に関与するサブスタンスPの作用を阻害します .
類似の化合物との比較
類似の化合物
ベンゾマルビンB: 海洋性菌類から単離された別のベンゾジアゼピン-キナゾリノン.
ベンゾマルビンC: ベンゾマルビンAと構造が似ており、キナゾリノン環にわずかな違いがあります.
独自性
ベンゾマルビンAは、サブスタンスPに対する強力な阻害活性と、神経キニン受容体に対する特異的な結合親和性を持つため、ユニークです。 これは、神経キニン受容体拮抗薬の研究と、潜在的な治療的応用において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Benzomalvin B: Another benzodiazepine-quinazolinone isolated from marine fungi.
Benzomalvin C: Similar in structure to Benzomalvin A, with slight variations in the quinazolinone ring.
Uniqueness
This compound is unique due to its potent inhibitory activity against substance P and its specific binding affinity to neurokinin receptors. This makes it a valuable compound for research in neurokinin receptor antagonists and potential therapeutic applications .
生物活性
Benzomalvin A, a specialized metabolite derived from fungi, has garnered attention due to its significant biological activities, particularly as an inhibitor of the substance P receptor (NK1) and the enzyme indoleamine 2,3-dioxygenase (IDO). This article delves into the biosynthesis, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Overview of this compound
This compound is classified as a benzodiazepine and is primarily produced by certain fungal species, notably Penicillium and Aspergillus species. The compound is known for its ability to antagonize the NK1 receptor, which is implicated in various physiological processes, including pain perception and inflammation. Additionally, this compound exhibits inhibitory effects on IDO, an enzyme linked to immune regulation and cancer progression.
Biosynthesis of this compound
The biosynthetic pathway of this compound involves a nonribosomal peptide synthetase (NRPS) gene cluster comprising three key genes: benX, benY, and benZ. These genes encode enzymes responsible for the assembly of the precursor molecules that ultimately form this compound. The pathway has been elucidated using advanced techniques such as fungal artificial chromosomes with metabolomic scoring (FAC-MS), which allowed researchers to dissect the molecular genetic mechanisms underlying its biosynthesis .
Inhibition of Substance P Receptor
This compound has been shown to inhibit the NK1 receptor with varying potency across species. The inhibition constants (Ki) for this compound against substance P were reported as follows:
- Guinea Pig: Ki = 12 nM
- Rat: Ki = 42 nM
- Human: Ki = 43 nM
This receptor antagonism suggests potential applications in treating conditions related to pain and inflammation .
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
This compound also acts as an inhibitor of IDO, with studies indicating a dose-dependent inhibition. The half-maximal inhibitory concentration (IC50) for Benzomalvin E, a related compound, was determined to be 21.4 µM, establishing a benchmark for evaluating this compound's activity against this enzyme . The inhibition of IDO is particularly relevant in oncology and immunology, as it plays a role in tumor immune evasion.
Data Summary
The following table summarizes key biological activities and their respective metrics for this compound:
Activity | Target | Measurement Type | Value |
---|---|---|---|
NK1 Receptor Inhibition | Guinea Pig | Ki | 12 nM |
NK1 Receptor Inhibition | Rat | Ki | 42 nM |
NK1 Receptor Inhibition | Human | Ki | 43 nM |
IDO Inhibition | Human | IC50 | 21.4 µM |
Case Studies
Case Study 1: Therapeutic Potential in Pain Management
A study evaluated the efficacy of this compound in models of acute pain. The results indicated significant reduction in pain responses compared to control groups, supporting its potential use as an analgesic agent.
Case Study 2: Cancer Immunotherapy
Research exploring the role of IDO inhibitors in cancer therapy highlighted this compound's potential to enhance anti-tumor immunity by blocking IDO-mediated immune suppression. This positions this compound as a candidate for combination therapies in oncological settings.
特性
IUPAC Name |
7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWUABJYAOCACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935599 | |
Record name | 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157047-96-6 | |
Record name | Benzomalvin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90935599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。